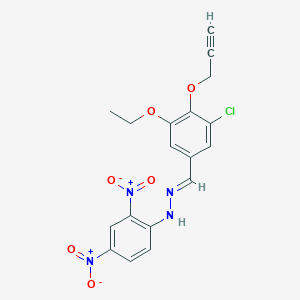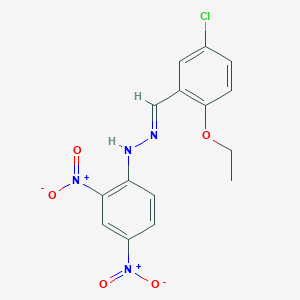![molecular formula C26H26N4O3S B298236 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B298236.png)
2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is a thiazolidinone derivative that has been shown to have various biological activities, including anti-inflammatory and antitumor effects.
Mecanismo De Acción
The mechanism of action of 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and antitumor effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as reduce the activity of certain enzymes that are involved in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide in lab experiments is its potential as a new drug candidate for the treatment of inflammatory diseases and cancer. However, one of the limitations of using this compound is the limited availability of the compound, which may make it difficult to conduct large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and signaling pathways that it targets. Another direction is to conduct preclinical and clinical trials to evaluate the safety and efficacy of this compound as a new drug for the treatment of inflammatory diseases and cancer. Additionally, future studies could focus on developing new synthetic methods for the production of this compound and improving its availability for research purposes.
In conclusion, 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is a promising compound that has been studied for its potential use in scientific research. This compound has anti-inflammatory and antitumor effects and may have potential as a new drug candidate for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of this compound and evaluate its safety and efficacy in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been reported in the literature. The synthesis involves the reaction of 2-(1H-indol-1-yl)acetohydrazide with cyclopropyl isothiocyanate in the presence of triethylamine to form the thiazolidinone derivative. The final compound is obtained by reacting the thiazolidinone derivative with 2-methoxyethylamine and acetic anhydride.
Aplicaciones Científicas De Investigación
2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been studied for its potential use in various scientific research applications. This compound has been shown to have anti-inflammatory and antitumor effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
Propiedades
Nombre del producto |
2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide |
|---|---|
Fórmula molecular |
C26H26N4O3S |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
2-[3-[(Z)-(3-cyclopropyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C26H26N4O3S/c1-33-14-13-27-24(31)17-29-16-18(21-9-5-6-10-22(21)29)15-23-25(32)30(20-11-12-20)26(34-23)28-19-7-3-2-4-8-19/h2-10,15-16,20H,11-14,17H2,1H3,(H,27,31)/b23-15-,28-26? |
Clave InChI |
SMLDFGSYJSOCEN-KAJIUBQISA-N |
SMILES isomérico |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5CC5 |
SMILES |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CC5 |
SMILES canónico |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B298153.png)
![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)


![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)
![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)

![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)
![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)
